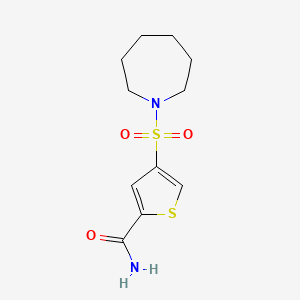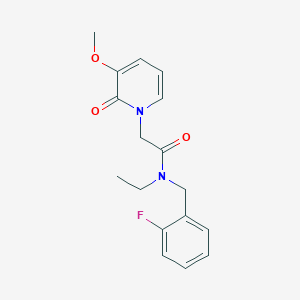![molecular formula C36H30N4O6 B5512305 2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)
2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a useful research compound. Its molecular formula is C36H30N4O6 and its molecular weight is 614.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 614.21653469 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermally Stable Materials
Research by Maspero et al. (2013) on bi-pyrazolyl-based ligands, similar in structure to the compound you mentioned, highlights their potential in constructing higher-porosity materials. These materials can host nano-sized guests, suggesting applications in the development of new porous materials with unique properties, such as selective gas adsorption or catalysis support (Maspero et al., 2013).
Catalysts in Organic Synthesis
A study published in "Science" by Wasselle (1939) discusses the use of acylethynylpyrroles for cyclodimerization into bis(acylmethylidene)dipyrrolo[1,2-a:1',2'-d]pyrazines. This research points to applications in organic synthesis, where such compounds serve as catalysts to promote specific reactions, leading to the formation of complex heterocyclic structures with potential pharmacological activities (Wasselle, 1939).
Polymeric Materials
Jeong et al. (1994) synthesized a new tetraphenylated heterocyclic diol, indicating the potential of similar compounds in the synthesis of polyarylates. These polymers exhibit high thermal stability and are readily soluble in various solvents, suggesting their utility in advanced materials science for applications requiring stable and durable polymeric materials (Jeong et al., 1994).
Electropolymerization and Electrochromic Materials
Research on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes indicates that compounds with pyrrole units can be polymerized to form materials with low oxidation potentials. These materials exhibit stability in their conducting form, suggesting applications in developing conducting polymers for electronic and electrochromic devices (Sotzing et al., 1996).
Antimicrobial Applications
Padmavathi et al. (2011) explored bis(heterocycles) derived from sulfonylethenes for antimicrobial activity. The lead compounds from this research were screened for antimicrobial properties, indicating the potential of similar structures in developing new antimicrobial agents (Padmavathi et al., 2011).
特性
IUPAC Name |
4,11-bis(2-methoxyphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O6/c1-45-25-19-11-9-17-23(25)37-33(41)27-29(21-13-5-3-6-14-21)40-32-28(30(22-15-7-4-8-16-22)39(40)31(27)35(37)43)34(42)38(36(32)44)24-18-10-12-20-26(24)46-2/h3-20,27-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYSBJYFUBWKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CC=C6)C(=O)N(C5=O)C7=CC=CC=C7OC)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)
![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

